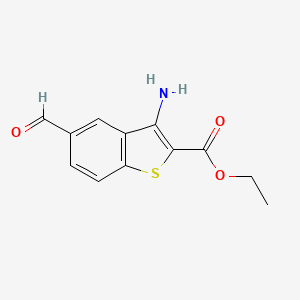

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to different functional groups within the molecule. The ethyl ester moiety typically exhibits characteristic patterns with the ethyl group showing triplet and quartet multiplicity patterns due to vicinal coupling.

Related benzothiophene derivatives with similar substitution patterns demonstrate specific Nuclear Magnetic Resonance signatures that can be used to understand the spectral characteristics of this compound. The formyl proton typically appears as a singlet in the downfield region, while the amino group protons appear as a broad signal due to rapid exchange with solvent. The aromatic protons on the benzothiophene ring system show characteristic chemical shifts influenced by the electron-donating and electron-withdrawing substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the formyl and carboxylate groups appearing in distinct regions of the spectrum. The benzothiophene carbon framework shows characteristic chemical shifts that are influenced by the substitution pattern and electronic effects of the various functional groups.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| Formyl proton | ~10.0 ppm | Singlet | CHO group |

| Aromatic protons | 7.5-8.5 ppm | Various | Benzothiophene ring |

| Amino protons | ~7.8 ppm | Broad | NH₂ group |

| Ethyl ester protons | 1.1-4.3 ppm | Triplet/Quartet | OCH₂CH₃ |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits multiple carbonyl stretching vibrations due to the presence of both formyl and carboxylate functionalities. The formyl group typically shows a characteristic carbonyl stretch, while the ester carbonyl appears at a slightly different frequency due to the different electronic environment.

The amino group contributes characteristic nitrogen-hydrogen stretching vibrations that appear in the fingerprint region of the infrared spectrum. These vibrations are typically observed as multiple bands due to symmetric and asymmetric stretching modes. The benzothiophene ring system contributes aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes that are characteristic of substituted thiophene systems.

Comparative infrared spectroscopic studies of related benzothiophene derivatives provide insight into the expected vibrational patterns. The presence of electron-withdrawing groups such as the formyl and carboxylate functionalities typically shifts carbonyl frequencies to higher wavenumbers, while electron-donating amino groups can have the opposite effect.

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amino group | 3200-3400 | NH₂ stretching |

| Aromatic CH | 3000-3100 | CH stretching |

| Formyl carbonyl | 1720-1740 | C=O stretching |

| Ester carbonyl | 1700-1720 | C=O stretching |

| Aromatic C=C | 1500-1600 | Ring stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the molecular weight of the compound. The fragmentation pattern reveals characteristic losses that correspond to the various functional groups present in the molecule.

The mass spectrometric behavior of benzothiophene derivatives typically involves initial fragmentation at weaker bonds, such as those adjacent to carbonyl groups. Loss of ethyl groups from ester functionalities is commonly observed, leading to characteristic fragment ions. The benzothiophene core typically remains stable during fragmentation, serving as a characteristic base peak or major fragment.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable precise structural assignments. The isotope pattern, particularly the contribution from sulfur isotopes, provides additional confirmation of the benzothiophene structure. Related compounds show characteristic fragmentation patterns that can be used to predict the behavior of this compound under mass spectrometric conditions.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular ion | 249 | Complete molecule | Variable |

| Base peak | Variable | Benzothiophene core | High |

| Ethyl loss | 220 | M-29 fragment | Moderate |

| Formyl loss | 221 | M-28 fragment | Moderate |

Computational Chemistry Predictions

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of this compound. These computational studies reveal fundamental information about bond lengths, bond angles, and electronic distribution within the molecule. The benzothiophene scaffold exhibits characteristic geometric parameters that are consistent with experimental observations in related compounds.

Computational studies on benzothiophene derivatives using Density Functional Theory methods typically employ basis sets such as 6-311G(d,p) to achieve accurate structural predictions. The calculations reveal that the benzothiophene ring system maintains planarity, with slight deviations occurring due to substituent effects. The presence of multiple functional groups creates a complex electronic environment that influences both geometry and reactivity.

The computational analysis provides predictions about preferred conformations and rotational barriers around single bonds. The ethyl ester group can adopt different conformations, and Density Functional Theory calculations help identify the most stable arrangements. The formyl group orientation relative to the benzothiophene plane is influenced by both steric and electronic factors that can be quantified through computational methods.

Energy calculations reveal the relative stability of different conformers and provide insights into the flexibility of the molecule. The presence of intramolecular hydrogen bonding between the amino group and carbonyl functionalities can be predicted and quantified through Density Functional Theory methods. These calculations also provide information about vibrational frequencies that can be compared with experimental infrared spectroscopic data.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Bond lengths | Typical aromatic values | Density Functional Theory |

| Bond angles | Standard sp² geometry | Density Functional Theory |

| Dihedral angles | Variable by conformation | Density Functional Theory |

| Total energy | Method-dependent | Density Functional Theory |

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis of this compound reveals important information about its electronic properties and potential reactivity. The frontier molecular orbitals, consisting of the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide insights into the electronic transitions and chemical behavior of the compound. The electron-donating amino group and electron-withdrawing formyl and carboxylate groups create an interesting electronic distribution pattern.

The highest occupied molecular orbital typically has significant contribution from the amino group and the benzothiophene π-system, while the lowest unoccupied molecular orbital is often localized on the electron-withdrawing substituents. This electronic distribution influences the compound's potential applications in optoelectronic devices and its reactivity in chemical transformations.

Computational analysis reveals the band gap between frontier molecular orbitals, which is crucial for understanding optical and electronic properties. Studies on related benzothiophene derivatives show that substitution patterns significantly influence the energy gap, with electron-donating and electron-withdrawing groups having opposing effects. The calculated band gap provides predictions about absorption wavelengths and potential applications in materials science.

The molecular electrostatic potential maps generated from Density Functional Theory calculations reveal regions of positive and negative charge distribution within the molecule. These maps help predict sites of nucleophilic and electrophilic attack, providing valuable information for understanding reaction mechanisms and intermolecular interactions.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| Band gap | Compound-specific | Optical properties |

| Dipole moment | Variable by conformation | Polarity |

| Ionization potential | Energy-dependent | Electron donation |

| Electron affinity | Energy-dependent | Electron acceptance |

Properties

IUPAC Name |

ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)11-10(13)8-5-7(6-14)3-4-9(8)17-11/h3-6H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEYBGLQTFAKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 3-amino-1-benzothiophene-2-carboxylate with formylating agents can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate has been investigated for its role in drug development, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can inhibit the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammatory responses. Inhibitors of IKK have shown efficacy in treating various inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . The benzothiophene moiety may enhance the compound's bioactivity through structural specificity that allows for better interaction with biological targets.

Anticancer Activity

The ability of this compound to modulate pathways involved in cancer cell proliferation has been explored. Similar derivatives have demonstrated potential in inhibiting cancer cell growth by targeting transcription factors like NF-κB, which are often constitutively active in tumors . This suggests that this compound may possess similar anticancer properties.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including domino reaction protocols that facilitate the formation of complex benzothiophene derivatives efficiently .

Domino Reactions

Recent advancements have highlighted the use of domino reactions to synthesize 3-amino-functionalized benzothiophenes, which can be further modified to produce ethyl 3-amino-5-formyl derivatives. This method not only streamlines the synthesis process but also allows for the rapid generation of diverse scaffolds for biological testing .

Biological Activities

The biological activities of this compound extend beyond anti-inflammatory and anticancer effects.

Antibacterial Properties

Compounds derived from benzothiophenes have been reported to exhibit antibacterial activity against various pathogens, including resistant strains such as Acinetobacter baumannii. The incorporation of functional groups like amino and formyl enhances their interaction with bacterial targets, potentially leading to new antibacterial agents .

Other Therapeutic Applications

The versatility of this compound suggests potential applications in treating other conditions related to inflammation and infection. Its structural characteristics may allow it to function as a selective receptor antagonist or as part of a prodrug strategy to improve bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound.

| Study | Findings |

|---|---|

| Research on IKK Inhibitors | Identified similar compounds as effective IKK inhibitors with potential in treating inflammatory diseases. |

| Synthesis Protocols | Developed efficient synthesis methods for benzothiophene derivatives, highlighting their utility in drug discovery. |

| Antibacterial Activity | Demonstrated antibacterial properties against resistant strains, suggesting further exploration for therapeutic use. |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

A critical distinction among benzothiophene derivatives lies in the position and nature of substituents. The following compounds are structurally analogous but differ in substituent placement and functional groups:

Ethyl 3-Amino-5-(3-Bromophenyl)thiophene-2-Carboxylate

- Key Differences: The 5-position is substituted with a 3-bromophenyl group instead of a formyl group. The core is a thiophene (non-fused) rather than benzothiophene.

- The thiophene core lacks aromatic conjugation from a fused benzene ring, reducing stability compared to benzothiophene derivatives .

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

- Key Differences: Amino group at position 5 (vs. position 3). Methyl ester (vs. ethyl ester) at position 2.

- Methyl esters generally hydrolyze faster than ethyl esters, affecting metabolic stability in biological systems .

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

- Key Differences :

- Acetamido and methyl groups at positions 5 and 3, respectively.

- Two ester groups (positions 2 and 4) on a thiophene core.

- Implications :

Core Structure: Benzothiophene vs. Thiophene

- Benzothiophene Derivatives: Increased aromaticity and planarity due to the fused benzene ring, enhancing π-π stacking interactions in crystal structures or biological targets. Generally more thermally stable than non-fused thiophenes.

- Thiophene Derivatives :

Ester Group Variations

| Compound | Ester Group | Molecular Weight | Lipophilicity (Predicted logP) |

|---|---|---|---|

| Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate | Ethyl | 263.29 g/mol | ~2.1 |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | Methyl | 207.25 g/mol | ~1.8 |

| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | Diethyl | 314.34 g/mol | ~2.5 |

Functional Group Reactivity

- Formyl Group (Target Compound) :

- Electrophilic aldehyde functionality enables condensation reactions (e.g., formation of Schiff bases).

- Electron-withdrawing nature activates the benzothiophene ring for nucleophilic attack at specific positions.

- Bromophenyl Group (Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate): Facilitates transition-metal-catalyzed coupling reactions, expanding synthetic utility.

Biological Activity

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

This compound features a benzothiophene core, which is known for its ability to interact with various biological targets. The compound contains both amino and formyl functional groups that enhance its reactivity and potential for modification, making it a versatile scaffold in drug design.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in cellular proliferation and microbial growth, leading to potential anticancer and antimicrobial effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's derivatives have also been evaluated for their anticancer properties. Studies have reported that these derivatives can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle progression and the induction of oxidative stress . A comparative analysis of IC50 values for various derivatives shows that some modifications enhance potency significantly.

| Compound Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 | MCF-7 |

| Modified Derivative A | 7.8 | MCF-7 |

| Modified Derivative B | 12.5 | HeLa |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways in cell models .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 6 µg/mL, suggesting strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a series of experiments on breast cancer cell lines (MCF-7), it was found that this compound induced apoptosis through caspase activation pathways. The study highlighted that the compound could serve as a lead structure for developing new anticancer agents .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with the construction of the benzothiophene core. A Gewald reaction (commonly used for 2-aminothiophenes) may be adapted by reacting ketones or aldehydes with cyanoacetates and elemental sulfur under basic conditions . Subsequent formylation at the 5-position can be achieved via Vilsmeier-Haack conditions (POCl₃/DMF). The ethyl ester group is introduced early via esterification of the carboxylate intermediate. Critical purification steps, such as column chromatography or recrystallization, are required to isolate the final product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., formyl proton at δ ~9-10 ppm, ethyl ester quartet at δ ~4.3 ppm) and confirms regiochemistry.

- IR : Confirms functional groups (C=O ester ~1700 cm⁻¹, formyl C=O ~1680 cm⁻¹, NH₂ stretch ~3300 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms planar benzothiophene geometry (using software like SHELXL or WinGX ).

Q. How does the ethyl ester group influence the compound’s reactivity and stability?

The ester group enhances solubility in organic solvents, aids in crystallization, and stabilizes the carboxylate moiety against decarboxylation. It can also act as a leaving group in nucleophilic substitution reactions. Comparative studies with methyl esters (e.g., ) show ethyl esters often provide better hydrolytic stability under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structure elucidation be resolved?

Discrepancies between NMR/IR predictions and experimental data may arise from tautomerism (e.g., amino-formyl interactions) or crystal packing effects. Use X-ray crystallography (via SHELX or ORTEP ) to unambiguously assign the structure. For dynamic equilibria, variable-temperature NMR or DFT calculations (e.g., Gaussian) can model tautomeric states.

Q. What strategies optimize the competing reactivity of the amino and formyl groups during derivatization?

The amino group’s nucleophilicity can interfere with formyl electrophilicity. To prioritize formyl reactions (e.g., condensation), protect the amine with a tert-butoxycarbonyl (Boc) group. For selective amino functionalization (e.g., acylation), use mild reagents like acetic anhydride in THF at 0°C. Monitor reactions via TLC and LC-MS to track selectivity .

Q. How can reaction conditions be optimized to minimize by-products in multi-step synthesis?

- Stepwise monitoring : Use inline FTIR or HPLC to detect intermediates and adjust reaction times.

- Catalyst screening : For formylation, test alternatives to POCl₃ (e.g., Tf₂O/DMF) to reduce side reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may require scavengers (e.g., molecular sieves) to prevent hydration of the formyl group. Reference multi-step protocols for analogous benzothiophenes (e.g., ) to identify robust conditions .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or proteases).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid environments.

Methodological Notes

- Crystallization challenges : Slow evaporation from ethanol/water mixtures often yields suitable single crystals. For twinned crystals, refine data using SHELXL’s TWIN/BASF commands .

- Contradictory purity assessments : Cross-validate HPLC (reverse-phase C18 column) with elemental analysis to resolve discrepancies between spectroscopic and combustion data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.